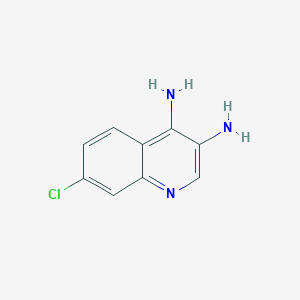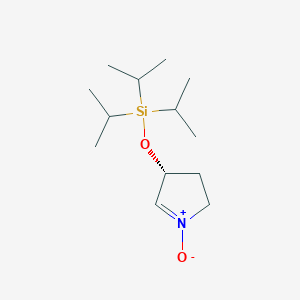
(R)-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triisopropylsilyl group attached to a dihydropyrrole oxide ring. The presence of the triisopropylsilyl group imparts specific chemical properties to the compound, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide typically involves the reaction of a suitable dihydropyrrole precursor with a triisopropylsilylating agent. One common method involves the use of triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the oxide group.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its reactivity and stability.
Mecanismo De Acción
The mechanism by which ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide exerts its effects involves interactions with specific molecular targets. The triisopropylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-4-((Trimethylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl.
®-4-((Tert-butyldimethylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
The triisopropylsilyl group in ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide provides unique steric hindrance and electronic effects, making it distinct from other silyl-protected compounds. This uniqueness can influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C13H27NO2Si |
|---|---|
Peso molecular |
257.44 g/mol |
Nombre IUPAC |
[(4R)-1-oxido-3,4-dihydro-2H-pyrrol-1-ium-4-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H27NO2Si/c1-10(2)17(11(3)4,12(5)6)16-13-7-8-14(15)9-13/h9-13H,7-8H2,1-6H3/t13-/m1/s1 |
Clave InChI |
BXPGKSVRHAHJJB-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[N+](=C1)[O-] |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1CC[N+](=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


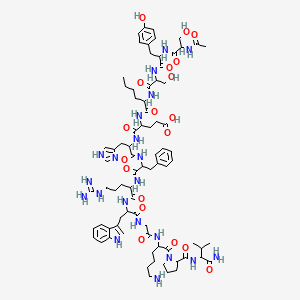

![2,6-Bis(trifluoromethyl)benzo[d]thiazole](/img/structure/B12827184.png)
![carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)


![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)

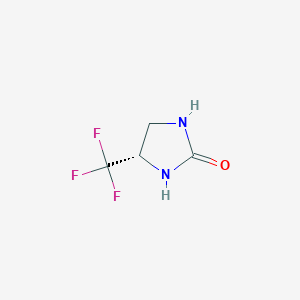
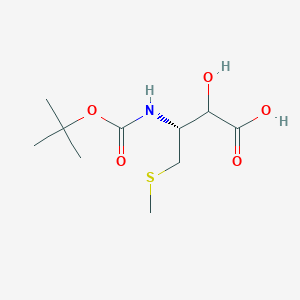
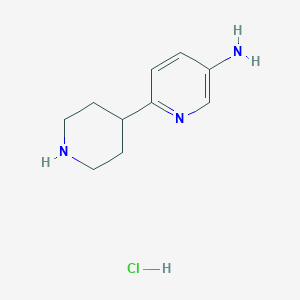

![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
